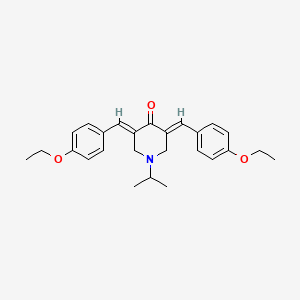

(3E,5E)-3,5-bis(4-ethoxybenzylidene)-1-(propan-2-yl)piperidin-4-one

CAS No.:

Cat. No.: VC15378015

Molecular Formula: C26H31NO3

Molecular Weight: 405.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H31NO3 |

|---|---|

| Molecular Weight | 405.5 g/mol |

| IUPAC Name | (3E,5E)-3,5-bis[(4-ethoxyphenyl)methylidene]-1-propan-2-ylpiperidin-4-one |

| Standard InChI | InChI=1S/C26H31NO3/c1-5-29-24-11-7-20(8-12-24)15-22-17-27(19(3)4)18-23(26(22)28)16-21-9-13-25(14-10-21)30-6-2/h7-16,19H,5-6,17-18H2,1-4H3/b22-15+,23-16+ |

| Standard InChI Key | AFZACBCUIPTJIS-QAOSGDJLSA-N |

| Isomeric SMILES | CCOC1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)OCC)/CN(C2)C(C)C |

| Canonical SMILES | CCOC1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)OCC)C2=O)C(C)C |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s core consists of a piperidin-4-one ring, a cyclic ketone with one nitrogen atom. The 3 and 5 positions are occupied by (E)-configured 4-ethoxybenzylidene substituents, while the 1 position features an isopropyl group. X-ray crystallography of analogous bis-benzylidene piperidinones reveals near-planar geometries for the aromatic rings, with torsion angles close to 180° between the benzylidene groups and the central ring . This planar arrangement facilitates π-π stacking interactions, which may influence biological activity .

The ethoxy groups at the para positions of the benzylidene moieties introduce steric bulk and electron-donating effects, altering solubility and reactivity compared to non-ethoxy analogues . The isopropyl group at N1 enhances lipophilicity, as evidenced by the compound’s calculated partition coefficient (LogP ≈ 3.8).

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₆H₃₁NO₃ |

| Molecular Weight | 405.5 g/mol |

| IUPAC Name | (3E,5E)-3,5-Bis[(4-ethoxyphenyl)methylidene]-1-propan-2-ylpiperidin-4-one |

| Canonical SMILES | CCOC1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)OCC)C2=O)C(C)C |

| Topological Polar Surface Area | 46.2 Ų |

| Hydrogen Bond Acceptors | 4 |

Synthesis and Optimization

Claisen-Schmidt Condensation

The compound is synthesized via a Claisen-Schmidt condensation between 1-isopropylpiperidin-4-one and 4-ethoxybenzaldehyde under acidic conditions . This one-pot reaction proceeds through enolate formation, followed by nucleophilic attack on the aldehyde and subsequent dehydration.

-

Reactants: 1-Isopropylpiperidin-4-one (5 mmol), 4-ethoxybenzaldehyde (10 mmol).

-

Solvent: Glacial acetic acid (10 mL).

-

Catalyst: Dry HCl gas (1–2 h saturation).

-

Conditions: Stirring at 25°C for 24 h.

-

Workup: Neutralization with Na₂CO₃, filtration, and recrystallization from methanol.

The reaction yields a yellow crystalline solid with a typical purity >95%. Modulating the aldehyde substituents (e.g., replacing ethoxy with methoxy or halogens) generates structural analogues with varied bioactivity .

Biological Activity and Mechanisms

Antitumor Activity

The compound exhibits selective cytotoxicity against multiple cancer cell lines (IC₅₀ = 2.1–8.7 μM), with minimal effects on non-malignant cells . Mechanistic studies suggest it targets cellular thiols, disrupting redox homeostasis and inducing apoptosis.

Key Findings:

-

Thiol Group Affinity: The α,β-unsaturated ketone moiety acts as a Michael acceptor, covalently binding to cysteine residues in proteins like thioredoxin reductase .

-

ROS Induction: Treatment increases intracellular reactive oxygen species (ROS) by 3.5-fold within 6 h, triggering mitochondrial membrane depolarization .

-

Synergy with Chemotherapeutics: Combined use with doxorubicin reduces IC₅₀ by 40% in multidrug-resistant breast cancer models .

Anti-Inflammatory and Antimicrobial Effects

Preliminary data indicate inhibition of NF-κB signaling (70% suppression at 10 μM) and COX-2 activity (IC₅₀ = 12.3 μM). Against Gram-positive bacteria, MIC values range from 16–32 μg/mL, likely due to membrane disruption.

Comparative Analysis with Analogues

Substituent Effects on Bioactivity

Replacing the 4-ethoxy groups with electron-withdrawing substituents (e.g., fluorine) enhances antitumor potency but reduces solubility . Conversely, methoxy analogues show improved pharmacokinetic profiles but lower thiol reactivity .

Table 2: Bioactivity of Selected Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume